3,6-Dibromo-9-(p-tolyl)-9H-carbazole
CAS No.: 357437-74-2
Cat. No.: VC2830144
Molecular Formula: C19H13Br2N
Molecular Weight: 415.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 357437-74-2 |
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Molecular Formula | C19H13Br2N |
Molecular Weight | 415.1 g/mol |
IUPAC Name | 3,6-dibromo-9-(4-methylphenyl)carbazole |
Standard InChI | InChI=1S/C19H13Br2N/c1-12-2-6-15(7-3-12)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3 |
Standard InChI Key | ZLCMXHALWTYHOY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Canonical SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Introduction
Structural Characteristics and Identification
3,6-Dibromo-9-(p-tolyl)-9H-carbazole is a tricyclic aromatic heterocyclic compound based on the carbazole scaffold. It features a p-tolyl group (4-methylphenyl) attached at the nitrogen position (position 9) of the carbazole structure, with bromine atoms at positions 3 and 6. The compound is registered in PubChem with CID 53401077 and has a CAS number of 357437-74-2 .
Molecular and Structural Data
The molecular structure consists of a carbazole core with two benzene rings fused to a central pyrrole ring. The p-tolyl group is attached at the nitrogen position, creating a distinctive structural profile that influences its chemical and physical properties.
Physical and Chemical Properties
Property | 3,6-Dibromo-9-ethyl-9H-carbazole | 3,6-Dibromo-9-(p-tolyl)-9H-carbazole (estimated) |
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Melting Point | 141°C | Likely higher due to larger substituent |
Boiling Point | 446.7±38.0°C at 760 mmHg | Likely higher due to increased molecular weight |
Density | 1.7±0.1 g/cm³ | Similar range expected |
Flash Point | 224.0±26.8°C | Similar range expected |
Synthesis Methods
N-Arylation of 3,6-Dibromocarbazole
One potential synthetic approach involves the N-arylation of pre-brominated carbazole:
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Bromination of carbazole using N-Bromosuccinimide (NBS) to produce 3,6-dibromo-9H-carbazole
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N-arylation with an appropriate p-tolyl source (such as 4-iodotoluene or 4-bromotoluene) using metal-catalyzed coupling conditions
This approach is analogous to the synthesis of 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole, which was prepared by N-alkylation of 3,6-dibromo-9H-carbazole with 1-chloro-4-(chloromethyl)benzene .
Bromination of N-(p-tolyl)carbazole
An alternative approach would involve:
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Initial N-arylation of carbazole with a p-tolyl source to form N-(p-tolyl)carbazole
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Subsequent bromination with NBS in an appropriate solvent (like dichloromethane) at room temperature
This approach is similar to the synthesis of 3,6-Dibromo-9-ethylcarbazole, which achieved a 98% yield when using NBS in dichloromethane at room temperature .
Reaction Conditions and Considerations
For successful synthesis, the following conditions would likely be important:
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Temperature control (typically room temperature for bromination steps)
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Appropriate solvent selection (dichloromethane has proven effective for similar brominations)
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Stoichiometric control of brominating agents
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Catalyst selection for N-arylation steps (typically palladium catalysts)
The NMR characterization of the related compound 3,6-Dibromo-9-ethylcarbazole provides insight into the expected spectral characteristics of dibrominated carbazoles, with distinctive aromatic signals in the 7-8 ppm range .
Applications and Research Significance
Organic Electronics
The compound may serve as a key material in developing organic light-emitting diodes (OLEDs), potentially enhancing their efficiency and color purity. The carbazole structure, combined with the bromine substituents, can contribute to desirable electronic properties in semiconductor applications .
Photovoltaic Technology
3,6-Dibromo-9-(p-tolyl)-9H-carbazole could be utilized in the fabrication of organic solar cells, contributing to improved energy conversion efficiency and environmental stability. The bromine atoms can enhance the light absorption properties and modify the HOMO-LUMO energy levels .
Fluorescent Materials
The compound may function as a fluorescent marker in biological imaging applications, allowing precise tracking of cellular processes in research and diagnostics contexts. Carbazole derivatives are known for their fluorescent properties, which can be tuned through structural modifications .
Polymer Science
In polymer chemistry, this compound could play a significant role in synthesizing high-performance polymers for applications in coatings, adhesives, and specialized materials. The dibrominated structure provides reactive sites for polymerization processes .
Pharmaceutical Research
Carbazole derivatives have demonstrated valuable pharmaceutical properties, suggesting that 3,6-Dibromo-9-(p-tolyl)-9H-carbazole might have potential as a therapeutic agent, particularly in cancer treatment research due to its unique structural features .
Structure-Property Relationships
The specific structural features of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole contribute to its potential applications:
Current Research Status and Future Directions
Research Timeline
The PubChem record for 3,6-Dibromo-9-(p-tolyl)-9H-carbazole was created on October 30, 2011, and was most recently modified on April 5, 2025, indicating ongoing research interest in this compound .
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation regarding 3,6-Dibromo-9-(p-tolyl)-9H-carbazole:
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Comprehensive characterization of physical and optical properties
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Optimization of synthesis methods for higher yields and purity
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Detailed structure-property relationship studies
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Exploration of its performance in various electronic and optoelectronic devices
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Investigation of potential biological activities and pharmaceutical applications
Comparative Analysis with Related Compounds
A comparative analysis of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole with related carbazole derivatives could provide valuable insights into how structural modifications affect properties and applications:
Compound | Key Structural Difference | Potential Impact on Properties |
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3,6-Dibromo-9-ethyl-9H-carbazole | Ethyl group at N-position | Lower molecular weight, different electronic properties |
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole | 4-Chlorobenzyl group at N-position | Different electronic effects, flexible linker between N and aromatic ring |
3,6-Dibromo-9-(4-bromophenyl)carbazole | 4-Bromophenyl group at N-position | Additional halogen effects, different electronic properties |
3,6-Dibromo-9-(p-tolyl)-9H-carbazole | p-Tolyl group (4-methylphenyl) at N-position | Electron-donating effects from methyl group |
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